molecular formula C8H17ClN2O B087011 2-Amino-N-cyclohexylacetamide hydrochloride CAS No. 14432-21-4

2-Amino-N-cyclohexylacetamide hydrochloride

Cat. No. B087011
CAS RN: 14432-21-4
M. Wt: 192.68 g/mol
InChI Key: AGRLXAOESLMGQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-Amino-N-cyclohexylacetamide hydrochloride involves various chemical processes. For instance, a series of N-(4-amino-2-butynyl)acetamides were synthesized and examined for their inhibitory activity on detrusor contraction, highlighting a method of synthesis for related compounds (Take et al., 1992). Additionally, the decarboxylation of α-amino acids using 2-cyclohexen-1-one as a catalyst presents a facile method of synthesis that might be relevant to the synthesis of 2-Amino-N-cyclohexylacetamide hydrochloride (Hashimoto et al., 1986).

Molecular Structure Analysis

The molecular structure of compounds like 2-Amino-N-cyclohexylacetamide hydrochloride is often complex and can be analyzed using various spectroscopic techniques. For example, the structure and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was elucidated using techniques like HNMR and LC-MS, which could be applicable in analyzing 2-Amino-N-cyclohexylacetamide hydrochloride (Sharma et al., 2018).

Chemical Reactions and Properties

The chemical reactions and properties of similar compounds are diverse. For example, the radical cyclization of trichloroacetamides, which can act as precursors to synthesize nitrogen-containing heterocycles, demonstrates the potential chemical reactivity of acetamide derivatives (Coussanes et al., 2017).

Scientific Research Applications

Synthesis and Derivative Development

Research has explored the synthesis of various ketamine derivatives, aiming to develop compounds with potential therapeutic applications. Notable derivatives synthesized include 2-(2-chlorophenyl)- 6-[(diethyl amino) methyl]-2-(methylamino) cyclohexanone, and other novel compounds structurally related to ketamine. These efforts highlight a broad interest in modifying cyclohexanone derivatives, such as 2-Amino-N-cyclohexylacetamide hydrochloride, for potential clinical use. The derivatives were confirmed through NMR technology, indicating the compounds as new species with structural relations to ketamine (Masaud et al., 2022).

Potential Therapeutic Applications

Although not directly related to 2-Amino-N-cyclohexylacetamide hydrochloride, research into ketamine and its derivatives has shown promising therapeutic implications. For instance, ketamine, a cyclohexylamine derivative, has been investigated for its anesthetic properties and potential antidepressant effects, underscoring the interest in similar compounds for medical applications (Jose et al., 2018).

Chemical Properties and Reactions

Studies on the synthesis of related compounds, such as aryloxyacetaldehydes and N-(aryloxyethyl)cyclohexanamine hydrochlorides, provide insights into the chemical behavior and potential applications of cyclohexylamine derivatives. These research endeavors offer a foundation for understanding the reactivity and functionalization of compounds like 2-Amino-N-cyclohexylacetamide hydrochloride, suggesting a wide range of possible chemical transformations and applications (Shapenova et al., 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, or respiratory irritation . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

2-amino-N-cyclohexylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c9-6-8(11)10-7-4-2-1-3-5-7;/h7H,1-6,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRLXAOESLMGQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-cyclohexylacetamide hydrochloride

CAS RN

14432-21-4
Record name 14432-21-4
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Record name 2-amino-N-cyclohexylacetamide hydrochloride
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